molecular formula C15H12ClFO3 B5886542 2-chloro-6-fluorobenzyl 4-methoxybenzoate

2-chloro-6-fluorobenzyl 4-methoxybenzoate

Cat. No.: B5886542
M. Wt: 294.70 g/mol
InChI Key: QFKZMAYGUGUBLN-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 4-methoxybenzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a chloro and fluoro substituent on the benzyl ring and a methoxy group on the benzoate moiety

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-11-7-5-10(6-8-11)15(18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKZMAYGUGUBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 4-methoxybenzoate typically involves the esterification of 2-chloro-6-fluorobenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzyl ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-chloro-6-fluorobenzyl 4-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Utilized in the preparation of specialized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 4-methoxybenzoate depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate
  • 2-chloro-6-fluorobenzyl bromide
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

2-chloro-6-fluorobenzyl 4-methoxybenzoate is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and physical properties. These substituents can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications.

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